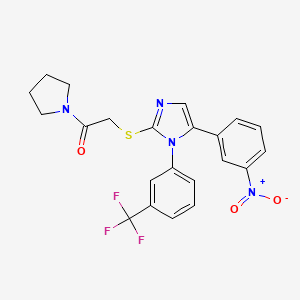

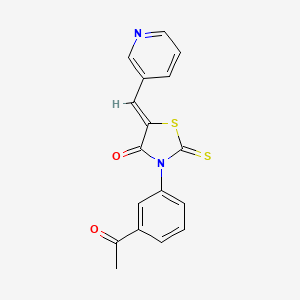

2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19F3N4O3S and its molecular weight is 476.47. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Optical Properties and Material Synthesis

A study discusses the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their optical properties in relation to their chemical structures. These compounds, characterized by spectroscopic and crystallographic techniques, exhibit notable absorption and emission spectrums, alongside significant Stokes' shift ranges. Their potential in creating luminescent materials is highlighted (Volpi et al., 2017).

Antiviral Activity

Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone explores its potential as a precursor for heterocyclic compounds with notable antiviral activities. The study encompasses synthesis, reactions, and evaluation of anti-HSV1 and anti-HAV-MBB activity, contributing to the understanding of such compounds in antiviral research (Attaby et al., 2006).

Synthesis of Aminobenzo[b]thiophenes

The study by Androsov et al. focuses on the synthesis of 3-aminobenzo[b]thiophenes, employing a simple, efficient one-pot method. This research contributes to the field of organic synthesis and the development of new compounds for various applications (Androsov et al., 2010).

Construction of Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds

A novel strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones is presented, highlighting a method that allows rapid access to new compound libraries. This research is significant for the development of diverse molecular structures for various applications, including potential antiproliferative activity against human cancer cell lines (Zhang et al., 2019).

Crystallographic Analysis of Organic Acid–Base Adducts

This research focuses on the characterization of crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone, exploring their supramolecular architectures through extensive classical hydrogen bonds and other noncovalent interactions. Such studies are crucial for understanding the formation and structure of binary organic acid–base adducts (Jin et al., 2011).

Development of Anticandidal Agents

The synthesis of 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives and their evaluation for anticandidal activity and cytotoxic effects are discussed. Such research contributes to the discovery of new potent anticandidal agents with weak cytotoxicities, crucial for medical research (Kaplancıklı et al., 2014).

Synthesis of Imidazo[1,2-a]pyridines and Indoles

A study on the synthesis of imidazo[1,2-a]pyridines and indoles from aminoisoxazolones explores the reactivity of these compounds, contributing to the understanding of organic synthesis and the development of new heterocyclic compounds (Khalafy et al., 2002).

Eigenschaften

IUPAC Name |

2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O3S/c23-22(24,25)16-6-4-7-17(12-16)28-19(15-5-3-8-18(11-15)29(31)32)13-26-21(28)33-14-20(30)27-9-1-2-10-27/h3-8,11-13H,1-2,9-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIALAKBPWESIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374011.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)

![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)

![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)

![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)

![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)

![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)

![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)